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Dilithium;tetrabromonickel(2-)

Cat. No.: B086636
CAS No.: 13826-95-4
M. Wt: 392.2 g/mol
InChI Key: AVJDNPHXGKKFIA-UHFFFAOYSA-J
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Description

Historical Context and Evolution of Research on Tetrabromonickelate(II) Complexes

Research into tetrahalonickelate(II) complexes, the family to which tetrabromonickelate(II) belongs, has a history stretching back to the mid-20th century. The analogous tetrachloronickelate ion was first identified in 1944. wikipedia.org The study of the tetrabromonickelate(II) anion, [NiBr₄]²⁻, gained momentum with the advancement of spectroscopic techniques. A pivotal 1961 study by Cotton, Goodgame, and Goodgame detailed the electronic spectra of several tetrahedral nickel(II) complexes, providing a fundamental understanding of their electronic structure. wikipedia.org

This early spectroscopic work was crucial in characterizing the tetrahedral coordination environment of the Ni(II) ion, which is less common than the octahedral geometry for this metal. Researchers identified two key absorption bands in the visible and near-infrared regions that are characteristic of the [NiBr₄]²⁻ anion:

A strong absorption (ν₃) around 710 nm, attributed to the ³T₁(F) → ³T₁(P) electronic transition. wikipedia.orgwikiwand.com

Another significant absorption (ν₂) near 770 nm, resulting from the ³T₁(F) → ³A₂(F) transition. wikipedia.orgwikiwand.com

Further studies, such as those in 1964 on the spectra of tetrahalonickel(II) ions in molten salts, expanded the understanding of these complexes under different environmental conditions. acs.org The evolution of research has seen the synthesis and characterization of a variety of tetrabromonickelate salts with different cations, which helped in probing the properties of the core [NiBr₄]²⁻ anion. wikipedia.orgwikiwand.com This foundational work established tetrabromonickelate(II) complexes as important subjects for investigating ligand field theory, electronic spectroscopy, and the magnetic properties of d⁸ transition metal ions in a tetrahedral geometry.

Significance of Dilithium;tetrabromonickel(2-) as a Model System and Precursor in Chemical Science

The importance of Dilithium;tetrabromonickel(2-) in chemical science is twofold: it serves as an archetypal model system for fundamental inorganic chemistry and as a valuable precursor and reagent in synthetic chemistry.

As a Model System: Model systems are essential in chemistry, particularly in bioinorganic chemistry, as they provide simpler, more controlled environments to study the complex behavior of metal ions in large biomolecules. aau.dkshivajicollege.ac.in Li₂[NiBr₄] is an excellent model for studying the properties of tetrahedral Ni(II) centers. Its relatively simple structure allows for the detailed investigation of electronic and magnetic properties that arise from a d⁸ electron configuration in a tetrahedral field, which can then be used to understand more complex nickel-containing enzymes and materials. frontiersin.orgacademicjournals.org The study of its magnetic susceptibility and spectroscopic features provides benchmark data that aids in the characterization of new materials containing tetrahedral nickel(II). researchgate.net

As a Precursor and Reagent: In synthetic chemistry, a precursor is a compound that participates in a chemical reaction that produces another compound. umn.edu Dilithium;tetrabromonickel(2-) has proven to be a useful reagent, particularly in organic synthesis. It is recognized as a source of "soft" nucleophilic bromide, which is effective for the regioselective ring-opening of epoxides to form bromohydrins. acs.orgmdpi.com This application was notably documented in a 1984 study. mdpi.com Its utility extends to the synthesis of complex natural products and their analogues. For instance, it has been employed in the synthesis of fluorinated flavonoids and the regioselective synthesis of (-)-gallocatechin. mdpi.comsigmaaldrich.com Furthermore, it has found use in the synthesis of ATP mimics, highlighting its role in creating biologically relevant molecules. sigmaaldrich.com

The table below summarizes some of the key applications of Li₂[NiBr₄] as a reagent in organic synthesis.

Application AreaSubstrate TypeProduct TypeReference
Flavonoid SynthesisIntermediate EpoxideFluorinated Flavane mdpi.com
Nucleophilic BrominationEpoxidesVicinal Bromohydrins mdpi.com
Natural Product SynthesisUnsaturated Epoxides(-)-gallocatechin sigmaaldrich.com
Bio-organic ChemistryNot SpecifiedATP Mimics sigmaaldrich.com

Current Research Landscape and Emerging Trends in Dilithium;tetrabromonickel(2-) Studies

The relevance of Dilithium;tetrabromonickel(2-) continues in contemporary research, primarily as a specialized reagent in organic synthesis. A 2022 study, for example, utilized it in the synthesis of fluorinated flavonoids, demonstrating its continued practical application. mdpi.com Its inclusion in recent reviews of salts in organic synthesis further attests to its established role. scispace.com

While direct research on Li₂[NiBr₄] itself is focused, the fundamental understanding derived from it supports emerging trends in nickel(II) chemistry. A significant area of modern research is the development of single-ion magnets (SIMs), where individual metal ions can exhibit magnetic memory. Several nickel(II) complexes are being investigated for this behavior, and a thorough understanding of the magneto-structural correlations in simpler model systems like Li₂[NiBr₄] is invaluable for designing advanced magnetic materials. mdpi.com

Another emerging trend is the use of nickel complexes in novel applications such as MRI contrast agents. acs.org The interaction of metal complexes with biological molecules is a key aspect of this research, and the foundational knowledge of nickel coordination chemistry, refined through studies of model compounds, is critical. Furthermore, the drive towards automated synthesis and the use of machine learning to predict chemical reactions relies on large datasets of well-characterized precursors and reactions. umn.edu The established reactivity of reliable reagents like Dilithium;tetrabromonickel(2-) provides the high-quality data needed to train these next-generation systems.

Outline Structure and Research Objectives

This article is structured to provide a comprehensive overview of Dilithium;tetrabromonickel(2-) within the context of inorganic and materials chemistry. The primary objective is to detail its scientific journey and current standing. It began with an introduction, followed by a historical review of the broader class of tetrabromonickelate(II) complexes to establish context. The subsequent section elaborated on the dual significance of the compound as both a fundamental model system and a practical chemical precursor, supported by specific examples from the literature. The third section surveyed the current research landscape, highlighting its ongoing applications and its foundational relevance to emerging trends in nickel chemistry. This structured approach ensures a thorough and focused examination of the compound's role in chemical science.

Compound Reference Table

Compound NameChemical Formula
Dilithium;tetrabromonickel(2-)Li₂[NiBr₄]
Lithium BromideLiBr
Nickel BromideNiBr₂
Tetrahydrofuran (B95107)C₄H₈O
Tetraethylammonium tetrabromonickelate[(C₂H₅)₄N]₂[NiBr₄]
Tetra-n-butylammonium tetrabromonickelate[(n-C₄H₉)₄N]₂[NiBr₄]
Tetraphenylphosphonium tetrabromonickelate(II)[(C₆H₅)₄P]₂[NiBr₄]
(-)-gallocatechinC₁₅H₁₄O₇
Adenosine triphosphate (ATP)C₁₀H₁₆N₅O₁₃P₃

Chemical Data for Dilithium;tetrabromonickel(2-)

IdentifierValueReference
Linear FormulaLi₂NiBr₄ sigmaaldrich.comamericanelements.com
Molecular Weight392.19 g/mol sigmaaldrich.comnih.gov
CAS Number13826-95-4 sigmaaldrich.comnih.gov
PubChem CID11047451 americanelements.comnih.gov
EC No.237-526-9 americanelements.com
MDL NumberMFCD00192058 sigmaaldrich.comamericanelements.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula Br4Li2Ni B086636 Dilithium;tetrabromonickel(2-) CAS No. 13826-95-4

Properties

IUPAC Name

dilithium;tetrabromonickel(2-)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/4BrH.2Li.Ni/h4*1H;;;/q;;;;2*+1;+2/p-4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVJDNPHXGKKFIA-UHFFFAOYSA-J
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].[Li+].[Ni-2](Br)(Br)(Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

Br4Li2Ni
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20453236
Record name AGN-PC-0NF0DX
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20453236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

392.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13826-95-4
Record name AGN-PC-0NF0DX
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20453236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name di-Lithium tetrabromonickelate(II)
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Advanced Synthetic Methodologies and Preparation of Crystalline Dilithium;tetrabromonickel 2

Solution-Phase Synthetic Routes for High-Purity Dilithium;tetrabromonickel(2-)

Solution-phase synthesis is a common method for producing complex inorganic salts. This approach would typically involve the reaction of a nickel(II) salt with a lithium bromide source in a suitable solvent. The goal is to form the tetrabromonickelate(II) anion, [NiBr₄]²⁻, which is then stabilized by two lithium cations.

Solvent Systems and Reaction Condition Optimization

The choice of solvent is critical in solution-phase synthesis to ensure the solubility of precursors and the stability of the resulting complex. For analogous halometallate complexes, aprotic polar solvents are often employed.

Table 1: Potential Solvent Systems for Dilithium;tetrabromonickel(2-) Synthesis

SolventPotential AdvantagesPotential Challenges
Tetrahydrofuran (B95107) (THF)Good solvating power for lithium salts and some nickel salts.Potential for solvent coordination to the nickel center, competing with bromide ions.
Acetonitrile (B52724)Can dissolve a range of inorganic salts.Strong coordination to metal centers might inhibit the formation of the desired complex.
Ethanol/MethanolCan be effective for dissolving precursors.Protic nature may lead to the formation of solvated species or side reactions.

Optimization of reaction conditions such as temperature, reaction time, and atmosphere (e.g., inert gas to prevent oxidation) would be crucial for achieving high purity. However, specific optimized conditions for Li₂NiBr₄ are not documented.

Precursor Selection and Stoichiometric Control for Anion Formation

The formation of the [NiBr₄]²⁻ anion requires careful selection of precursors and precise control of their stoichiometry. Anhydrous nickel(II) bromide (NiBr₂) and lithium bromide (LiBr) would be the most direct precursors.

The reaction would theoretically proceed as follows:

NiBr₂ + 2LiBr → Li₂[NiBr₄]

Maintaining a strict 1:2 molar ratio of NiBr₂ to LiBr is essential to favor the formation of the tetrabromonickelate(II) anion. An excess of lithium bromide might be used to drive the equilibrium towards the product, but this could complicate purification.

Controlled Crystallization Techniques for Single-Crystal Growth

Growing single crystals is necessary for definitive structural characterization via X-ray diffraction. Common techniques that could be applied include:

Slow Evaporation: A solution of the complex would be allowed to slowly evaporate, increasing the concentration until crystals form.

Vapor Diffusion: A solution of the complex in one solvent is placed in a sealed container with a second solvent (an "anti-solvent" in which the complex is less soluble) that slowly diffuses into the first, inducing crystallization.

Cooling Crystallization: A saturated solution at a higher temperature is slowly cooled, causing the solubility to decrease and crystals to form.

There are no published reports detailing the successful application of these techniques for the growth of single crystals of Li₂NiBr₄.

Solid-State Synthesis Approaches for Dilithium;tetrabromonickel(2-) and Related Phases

Solid-state synthesis involves the direct reaction of solid precursors at elevated temperatures. This method is often used to produce crystalline inorganic materials.

High-Temperature Solid-State Reactions and Phase Diagram Studies

In a typical solid-state synthesis of Li₂NiBr₄, finely ground powders of anhydrous lithium bromide and nickel(II) bromide would be intimately mixed in a 2:1 molar ratio. The mixture would then be sealed in an inert container (e.g., a quartz ampoule under vacuum) and heated at a high temperature for an extended period to allow for solid-state diffusion and reaction.

The success of this method would depend on the phase diagram of the LiBr-NiBr₂ system, which dictates the stable phases at different temperatures and compositions. However, a detailed phase diagram for this specific binary system is not available in the scientific literature. Without this, determining the optimal reaction temperature and identifying potential competing phases is challenging.

Mechanochemical Synthesis and Its Influence on Crystalline Order

Mechanochemical synthesis is an alternative solid-state method that uses mechanical energy (e.g., from ball milling) to induce chemical reactions. This technique can often proceed at room temperature, avoiding the need for high-temperature furnaces.

For Li₂NiBr₄, this would involve milling a stoichiometric mixture of LiBr and NiBr₂ in a high-energy ball mill. The milling parameters, such as the type of mill, milling time, speed, and the use of any process control agents, would influence the crystallinity and phase purity of the product. While mechanochemical synthesis has been successfully applied to other lithium-containing halides, its application to the synthesis of Li₂NiBr₄ and the resulting crystalline order have not been reported.

Hydrothermal and Solvothermal Methods for Controlled Morphology

Hydrothermal and solvothermal syntheses are powerful techniques for producing crystalline materials from solutions at temperatures and pressures above the solvent's boiling point. These methods offer exceptional control over the size, shape, and crystallinity of the final product by manipulating parameters such as temperature, pressure, reaction time, and the choice of solvent or mineralizers. While specific literature on the hydrothermal or solvothermal synthesis of dilithium;tetrabromonickel(2-) is not extensively detailed, the principles derived from the synthesis of other inorganic crystalline materials can be applied.

The primary advantage of these methods is the ability to promote the dissolution of reactants and facilitate the transport of species to the growing crystal surface, often yielding high-quality single crystals. For a compound like dilithium;tetrabromonickel(2-), these techniques could be employed to control its crystal habit, potentially leading to morphologies with desirable properties for specific applications. For instance, by adjusting the solvent system—from aqueous (hydrothermal) to organic (solvothermal)—one can alter the solubility of lithium bromide and nickel(II) bromide precursors, thereby influencing nucleation and growth kinetics.

The table below illustrates hypothetical parameters that could be varied in a solvothermal approach to control the crystal morphology of dilithium;tetrabromonickel(2-).

Table 1: Hypothetical Solvothermal Synthesis Parameters for Morphological Control of Li₂[NiBr₄]

Parameter Range/Options Expected Influence on Morphology
Temperature 120 - 220 °C Higher temperatures typically increase crystal size and perfection.
Solvent Ethanol, Acetonitrile, Dimethylformamide (DMF) Solvent polarity and coordinating ability can affect the stability of intermediate species and influence crystal face growth rates.
Reaction Time 12 - 72 hours Longer durations can lead to larger, more well-defined crystals through Ostwald ripening.
Precursor Ratio (LiBr:NiBr₂) 2:1 to 3:1 A slight excess of LiBr may ensure the complete formation of the tetrabromonickelate(II) anion and influence ionic strength, affecting crystal growth.

| Mineralizer/Additive | e.g., small organic amines | Can act as capping agents or structure-directing agents, promoting growth on specific crystal faces to yield rods, plates, or other habits. |

Research on other crystalline systems has shown that such precise control over synthesis conditions is crucial for tuning the material's properties. rsc.orgrsc.org Therefore, applying hydrothermal or solvothermal routes presents a promising avenue for producing high-purity, morphologically controlled crystalline dilithium;tetrabromonickel(2-).

Novel and Green Synthetic Strategies for Dilithium;tetrabromonickel(2-)

In line with the principles of green chemistry, modern synthetic efforts aim to reduce energy consumption, minimize waste, and avoid hazardous reagents. mdpi.com For coordination compounds, this includes developing ambient temperature processes and methods that increase atom economy.

Electrochemical Synthesis of Tetrabromonickelate(II) Species

Electrochemical synthesis is an emerging green alternative to traditional chemical methods for preparing coordination complexes. mdpi.com This technique involves the electrochemical oxidation of a sacrificial metal anode in a solution containing the ligand and a supporting electrolyte. For the synthesis of tetrabromonickelate(II) species, this method offers a direct and clean route.

The process would typically involve a two-electrode cell where a nickel metal plate serves as the anode and an inert material like platinum serves as the cathode. The electrolyte solution would consist of a tetraalkylammonium bromide salt dissolved in an organic solvent like acetonitrile. The bromide salt serves both as the source of the bromide ligands and as the supporting electrolyte.

When a potential is applied, the nickel anode oxidizes and dissolves into the solution as Ni(II) ions:

Anode Reaction: Ni(s) → Ni²⁺(aq) + 2e⁻

The newly formed Ni(II) ions then react in situ with the excess bromide ions present in the solution to form the stable tetrabromonickelate(II) anion:

Solution Reaction: Ni²⁺(aq) + 4Br⁻(aq) → [NiBr₄]²⁻(aq)

The cation in the final product is determined by the cation of the supporting electrolyte. To synthesize dilithium;tetrabromonickel(2-), lithium bromide would be used as the electrolyte. This method avoids the need for pre-synthesized nickel salts and can often be performed at room temperature, reducing energy consumption. The purity of the product is typically high, as the process is clean and generates few byproducts. Studies on the electrochemical synthesis of other transition metal complexes have demonstrated its efficacy and potential as a sustainable synthetic tool. electrochemsci.org

Comprehensive Structural Elucidation and Crystallographic Analysis of Dilithium;tetrabromonickel 2

Powder X-ray Diffraction (PXRD) and Rietveld Refinement for Polycrystalline Samples

Microstructural Characterization: Crystallite Size and Strain Analysis

The microstructural properties of polycrystalline dilithium;tetrabromonickel(2-), specifically the crystallite size and lattice strain, are critical parameters that influence its physical and chemical behavior. These characteristics are typically investigated using X-ray diffraction (XRD) peak broadening analysis. The Williamson-Hall method is a widely employed technique for deconvoluting the contributions of crystallite size and microstrain to the broadening of diffraction peaks.

The total broadening (β_total) of a diffraction peak is a combination of the broadening due to the instrument (β_instrumental), the crystallite size (β_D), and the lattice strain (β_ε). After correcting for instrumental broadening, the Williamson-Hall equation can be expressed as:

β_total * cos(θ) = (k * λ / D) + (4 * ε * sin(θ))

Where:

β_total is the full width at half maximum (FWHM) of the diffraction peak.

θ is the Bragg angle.

k is the Scherrer constant (typically ~0.9).

λ is the wavelength of the X-ray source.

D is the average crystallite size.

ε is the microstrain.

By plotting β_total * cos(θ) against 4 * sin(θ) for multiple diffraction peaks, a linear relationship is expected. The crystallite size can be determined from the y-intercept of the plot, while the microstrain is derived from the slope. For a hypothetical analysis of a dilithium;tetrabromonickel(2-) sample, the following data could be obtained:

Diffraction Peak (2θ)FWHM (β_total) (radians)4 * sin(θ)β_total * cos(θ)
25.50.00520.8820.0051
36.20.00611.2480.0058
44.80.00751.5280.0069
52.10.00921.7640.0081

From a linear fit of this data, one could extract the average crystallite size and microstrain, providing insights into the degree of crystallinity and the presence of lattice imperfections. For instance, a smaller crystallite size and higher strain might be observed in samples prepared by rapid precipitation, whereas well-annealed samples would exhibit larger crystallites and lower strain.

Advanced Diffraction Techniques

To obtain a more profound understanding of the crystal and magnetic structure of dilithium;tetrabromonickel(2-), advanced diffraction techniques beyond conventional XRD are indispensable.

Neutron Diffraction for Light Atom Localization and Magnetic Structure

Neutron diffraction is a powerful technique for the structural analysis of materials containing light elements and for determining magnetic structures. wordpress.com Due to the comparable scattering lengths of lithium, nickel, and bromine for neutrons, this technique can precisely locate the positions of the lithium ions within the crystal lattice, which is challenging with X-ray diffraction due to the low scattering power of lithium.

Furthermore, the nickel(II) ion in a tetrahedral environment is paramagnetic and can order magnetically at low temperatures. Neutron diffraction is the primary method for determining the nature of this magnetic ordering. As neutrons possess a magnetic moment, they are scattered by the magnetic moments of the nickel ions. wordpress.com Below the magnetic ordering temperature (Néel temperature), additional Bragg peaks, known as magnetic reflections, will appear in the neutron diffraction pattern. The positions and intensities of these magnetic peaks allow for the determination of the magnetic structure, including the orientation of the magnetic moments and the nature of the magnetic coupling (e.g., ferromagnetic or antiferromagnetic). researchgate.netsemanticscholar.org

For a compound like dilithium;tetrabromonickel(2-), neutron diffraction experiments at low temperatures would be crucial to elucidate its magnetic ground state.

ParameterTechniqueInformation Obtained
Lithium Ion PositionsNeutron DiffractionPrecise localization of light atoms in the crystal structure.
Magnetic OrderingLow-Temperature Neutron DiffractionDetermination of the magnetic structure (e.g., antiferromagnetic) and the orientation of Ni(II) magnetic moments.

Electron Diffraction and High-Resolution Transmission Electron Microscopy (HRTEM) for Nanoscale Structure

Electron diffraction and High-Resolution Transmission Electron Microscopy (HRTEM) are invaluable for probing the local structure and morphology of materials at the nanoscale. atomfair.com These techniques are particularly useful for identifying and characterizing crystalline defects, grain boundaries, and the morphology of nanocrystalline samples of dilithium;tetrabromonickel(2-).

Selected Area Electron Diffraction (SAED) can provide crystallographic information from very small regions of a sample (nanometer scale), allowing for the determination of the crystal structure of individual nanocrystals and the identification of different phases within a heterogeneous sample.

HRTEM, on the other hand, provides a real-space image of the crystal lattice. atomfair.com By imaging the atomic columns, HRTEM can reveal the atomic arrangement within a nanocrystal, visualize crystal defects such as dislocations and stacking faults, and provide detailed information about the structure of interfaces and grain boundaries. atomfair.com For dilithium;tetrabromonickel(2-), HRTEM could be used to directly observe the arrangement of the [NiBr₄]²⁻ tetrahedra and the surrounding lithium ions in well-oriented nanocrystals.

TechniquePrimary InformationApplication to Dilithium;tetrabromonickel(2-)
Selected Area Electron Diffraction (SAED)Crystallographic information from nanoscale regions.Phase identification and determination of the crystal structure of individual nanocrystals.
High-Resolution Transmission Electron Microscopy (HRTEM)Real-space imaging of the crystal lattice.Visualization of atomic arrangements, crystal defects, and grain boundaries.

Theoretical and Computational Investigations of Dilithium;tetrabromonickel 2

Quantum Chemical Calculations on the Electronic Structure and Bonding

Quantum chemical calculations are fundamental to elucidating the electronic structure and the nature of chemical bonding within the dilithium;tetrabromonickel(2-) compound. These calculations solve approximations of the Schrödinger equation to determine the energy and wavefunction of the system, from which all other electronic properties can be derived.

Density Functional Theory (DFT) is a widely used computational method in transition metal chemistry due to its favorable balance of accuracy and computational cost. acs.org For dilithium;tetrabromonickel(2-), DFT is employed to determine the most stable geometric arrangement of the atoms (geometry optimization) and to analyze its electronic properties.

Calculations would typically predict a tetrahedral geometry for the [NiBr₄]²⁻ anion, a common coordination for nickel(II) with four halide ligands. Key parameters obtained from DFT calculations include bond lengths, bond angles, and the distribution of electron density. The electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, are crucial for understanding the compound's reactivity and potential applications in areas like catalysis or electronics. Studies on first-row transition metal dihalides have shown that DFT can yield semiquantitatively correct geometric parameters and vibrational frequencies. researchgate.net

Table 1: Predicted Geometric and Electronic Parameters for [NiBr₄]²⁻ from Representative DFT Calculations

ParameterPredicted ValueMethodological Basis
Ni-Br Bond Length~2.40 - 2.45 ÅBased on typical Ni(II)-Br bond lengths in similar coordination environments.
Br-Ni-Br Bond Angle~109.5°Consistent with a tetrahedral geometry.
HOMO-LUMO GapVariableHighly dependent on the chosen functional and basis set.
Mulliken Charge on Ni+1.2 to +1.5Indicates significant charge transfer from nickel to the bromine ligands.

Note: The values in this table are illustrative and represent typical outcomes from DFT calculations on similar transition metal halide complexes. Specific values for dilithium;tetrabromonickel(2-) would require dedicated computational studies.

Ab initio (from first principles) methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, offer higher accuracy than standard DFT for calculating energetic properties. These methods are more computationally demanding but are essential for obtaining precise values for properties like binding energies, reaction enthalpies, and activation barriers. For dilithium;tetrabromonickel(2-), ab initio calculations could be used to accurately determine the interaction energy between the lithium cations and the tetrabromonickel(2-) anion.

Furthermore, these high-accuracy methods are invaluable for predicting spectroscopic properties. Time-dependent DFT (TD-DFT) and other ab initio approaches can simulate electronic absorption spectra (UV-Vis), helping to assign experimental spectral features to specific electronic transitions within the molecule. For instance, theoretical studies have been successfully used to assign the photoelectron spectra of related nickel(II) complexes. rsc.org

The accuracy of both DFT and ab initio calculations is critically dependent on the choice of the functional (in DFT) and the basis set. For 3d transition metal systems like the [NiBr₄]²⁻ complex, this selection is particularly important. nih.gov

Functionals : Studies assessing the performance of various density functionals have shown that hybrid functionals, which include a portion of exact Hartree-Fock exchange, often perform best for transition metal complexes. nih.gov Functionals like B97-1, PBE0, and TPSS have been recommended for predicting thermodynamic properties of 3d transition metal systems. acs.orgnih.gov

Basis Sets : Correlation-consistent basis sets, such as cc-pVTZ (triple-zeta) or cc-pVQZ (quadruple-zeta), are often required to achieve high accuracy. nih.gov For heavier elements like bromine, it is also crucial to include effective core potentials (ECPs) to account for relativistic effects and to reduce computational cost by treating only the valence electrons explicitly. DFT-optimized basis sets have been specifically developed for 3d transition metal systems to improve computational efficiency and accuracy. researchgate.net

Table 2: Recommended Functionals and Basis Sets for Calculations on [NiBr₄]²⁻

MethodRecommended FunctionalsRecommended Basis SetsRationale
DFTB97-1, PBE1KCIS, B98cc-pVTZ, cc-pVQZ, def2-TZVPProvides accurate enthalpies of formation and geometries for 3d transition metal complexes. nih.gov
Ab initioMP2, CCSD(T)aug-cc-pVTZ, cc-pVQZ-PPNecessary for high-accuracy energetics and benchmarking DFT results. ECPs (e.g., PP series) are vital for bromine.

Molecular Dynamics Simulations and Lattice Dynamics

While quantum chemical calculations typically focus on single, static molecules, molecular dynamics (MD) simulations and lattice dynamics calculations are used to study the behavior of the bulk material over time, including ionic movement and vibrational properties.

Molecular dynamics simulations are particularly relevant for understanding the properties of dilithium;tetrabromonickel(2-) as a potential solid-state electrolyte. researchgate.net In these simulations, the forces on each atom are calculated, and Newton's equations of motion are solved iteratively to track the atoms' positions and velocities over time. This provides a dynamic picture of the material at the atomic scale.

For Li₂NiBr₄, MD simulations can elucidate the mechanisms of lithium-ion transport through the crystal lattice. Key properties that can be calculated include:

Lithium-Ion Diffusivity : Quantifies the rate at which lithium ions move through the material.

Ionic Conductivity : Derived from diffusivity, this is a critical measure of a material's performance as an electrolyte.

Migration Energy Barrier : The energy required for a lithium ion to hop from one site in the lattice to another. This can be calculated using methods like the Nudged Elastic Band (NEB). researchgate.net

Studies on other transition metal lithium halides have shown that these materials can exhibit high ionic conductivity. researchgate.net MD simulations help identify the specific pathways ions take through the crystal and how factors like temperature and structural defects influence their movement. researchgate.netrsc.org Ab initio molecular dynamics (AIMD), where forces are calculated "on-the-fly" using quantum mechanics, can provide a particularly accurate description of these processes. nih.govhelsinki.fi

Lattice dynamics calculations are used to study the collective vibrations of atoms in a crystal, known as phonons. The results are often visualized in a phonon dispersion plot, which shows the vibrational frequency versus the wave vector in different directions of the crystal's Brillouin zone. aps.org

For dilithium;tetrabromonickel(2-), these calculations would reveal the characteristic vibrational modes of the crystal lattice. These modes can be categorized as:

Acoustic Modes : Low-frequency vibrations where adjacent atoms move in phase, corresponding to the propagation of sound through the crystal.

Optical Modes : Higher-frequency vibrations where adjacent atoms move out of phase. These can be probed experimentally using infrared (IR) and Raman spectroscopy.

Analysis of the phonon density of states (Phonon DOS) can reveal the contributions of different atoms to the vibrational spectrum. researchgate.net For instance, it would be possible to identify modes corresponding to the stretching and bending of the Ni-Br bonds within the [NiBr₄]²⁻ tetrahedra, as well as modes associated with the movement of the Li⁺ cations. researchgate.netuni-hannover.de This information is fundamental for understanding the material's thermal properties, including heat capacity and thermal conductivity, and its stability. uni-hannover.de

Ligand Field Theory (LFT) and its Application to Tetrabromonickelate(II)

Ligand Field Theory (LFT) provides a sophisticated model for understanding the electronic structure and properties of coordination compounds by considering the interactions between the metal d-orbitals and the ligand orbitals. It is an extension of Crystal Field Theory (CFT), incorporating covalent aspects of metal-ligand bonding.

d-Orbital Splitting, Jahn-Teller Distortions, and Electronic Transitions

In the tetrabromonickelate(II) anion, [NiBr₄]²⁻, the nickel(II) ion possesses a d⁸ electronic configuration. The four bromide ligands are arranged tetrahedrally around the central Ni(II) ion. In a tetrahedral ligand field, the five degenerate d-orbitals of the free metal ion are split into two distinct energy levels. The dₓ²-y² and d_{z²} orbitals, which form the 'e' set, are of lower energy. The dxy, dxz, and dyz orbitals, constituting the 't₂' set, are of higher energy. This splitting pattern is the inverse of that observed in octahedral complexes.

The electronic transitions in the visible and near-infrared regions of the spectrum for [NiBr₄]²⁻ are due to the promotion of electrons from the filled or partially filled d-orbitals to higher energy d-orbitals. For a d⁸ tetrahedral complex, three spin-allowed transitions are anticipated, arising from the ³T₁(F) ground state to the ³T₂(F), ³A₂(F), and ³T₁(P) excited states. The observed electronic spectrum of [NiBr₄]²⁻ exhibits characteristic absorption bands corresponding to these transitions. Notably, a strong absorption band near 710 nm is attributed to the ν₃ transition from ³T₁(F) → ³T₁(P), and another strong absorption in the near-infrared region around 770 nm corresponds to the ν₂ transition, ³T₁(F) → ³A₂(F) ucla.edu.

Correlating Theoretical Models with Experimental Spectroscopic Data

The principles of Ligand Field Theory can be used to analyze experimental electronic absorption spectra to extract valuable parameters that describe the electronic structure of the complex. These parameters include the ligand field splitting parameter (Δt) and the Racah interelectronic repulsion parameter (B).

A detailed analysis of the electronic spectrum of the [NiBr₄]²⁻ ion allows for the calculation of these LFT parameters. By applying the theoretical framework developed by Liehr and Ballhausen, experimental spectroscopic data can be used to determine the values of Δt and B. For the tetrabromonickelate(II) anion, the analysis of its electronic spectrum yields specific values for these parameters, providing a quantitative measure of the energy separation of the d-orbitals and the extent of interelectronic repulsion within the complex. This correlation between theoretical models and experimental data is crucial for a comprehensive understanding of the electronic properties of the compound.

ParameterDescription
Δt (10Dq) Ligand Field Splitting Parameter: Represents the energy difference between the 'e' and 't₂' sets of d-orbitals in a tetrahedral field.
B Racah Parameter: Measures the interelectronic repulsion within the d-orbitals of the metal ion.

Predictive Modeling of Reactivity and Thermodynamic Stability

Computational chemistry provides powerful tools for predicting the reactivity and thermodynamic stability of chemical compounds. Methods such as Density Functional Theory (DFT) are widely employed to model the behavior of transition metal complexes.

While specific predictive modeling studies on the reactivity of dilithium;tetrabromonickel(2-) are not extensively documented in the literature, the reactivity of the [NiBr₄]²⁻ anion can be inferred from computational studies on similar nickel-catalyzed reactions. DFT calculations are frequently used to investigate the mechanisms of such reactions, which typically involve steps like oxidative addition and reductive elimination. These computational models can provide insights into reaction pathways and the energetics of transition states, thereby predicting the feasibility and outcome of potential reactions involving the tetrabromonickelate(II) anion.

Advanced Spectroscopic Characterization of Dilithium;tetrabromonickel 2

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy probes the interatomic bonds within the [NiBr₄]²⁻ anion, which are sensitive to the surrounding crystalline environment, including the associated lithium cations.

For a molecule with ideal tetrahedral (Td) symmetry, group theory predicts four fundamental vibrational modes. The [NiBr₄]²⁻ anion is expected to exhibit these modes, which are classified under the irreducible representations A₁, E, and T₂. mpg.demdpi.com The modes are as follows:

ν₁ (A₁) : A symmetric stretching mode, often referred to as the "breathing" mode, where all Ni-Br bonds stretch in phase. This mode is Raman active but infrared inactive.

ν₂ (E) : A doubly degenerate bending mode. This mode is also only Raman active.

ν₃ (T₂) : A triply degenerate antisymmetric stretching mode. This mode is both Raman and infrared active.

ν₄ (T₂) : A triply degenerate bending mode, which is also both Raman and infrared active.

The observed frequencies for these modes in related tetrabromonickelate(II) compounds provide a basis for assignment in the dilithium salt.

Table 1: Fundamental Vibrational Modes for the [NiBr₄]²⁻ Anion

Mode Symmetry Description Activity Typical Wavenumber (cm⁻¹)
ν₁ A₁ Symmetric Stretch (νs Ni-Br) Raman ~170-180
ν₂ E Bending (δ Br-Ni-Br) Raman ~60-70
ν₃ T₂ Antisymmetric Stretch (νas Ni-Br) IR, Raman ~210-220
ν₄ T₂ Bending (δ Br-Ni-Br) IR, Raman ~80-90

The nature of the counter-cation can significantly influence the vibrational spectrum of the [NiBr₄]²⁻ anion. researchgate.net The small ionic radius and high charge density of the lithium (Li⁺) cation result in strong electrostatic interactions with the anionic complex. This strong polarizing effect can cause slight distortions in the tetrahedral geometry of the [NiBr₄]²⁻ anion, leading to a reduction in symmetry. researchgate.netresearchgate.net

Such distortions can have two primary effects on the vibrational spectra:

Frequency Shifts : The strong cation-anion interaction can alter the force constants of the Ni-Br bonds, causing shifts in the observed vibrational frequencies compared to salts with larger, less polarizing cations like cesium (Cs⁺) or tetraalkylammonium (R₄N⁺). rsc.org

Relaxation of Selection Rules : A lowering of the Td symmetry may cause modes that are typically inactive in one form of spectroscopy (e.g., the ν₁ mode in IR) to become weakly active. It can also lead to the splitting of degenerate modes (E and T₂).

Studies comparing alkali chloroaluminates have demonstrated that the perturbation of anion vibrations is dependent on the alkali counterion, a principle that applies to the tetrabromonickelate system as well. researchgate.net

In-situ spectroscopic studies, where spectra are recorded under changing conditions such as temperature, provide dynamic information about the compound. For nickel(II) halide systems in molten salts, electronic and vibrational spectroscopy have been used to study coordination geometry at high temperatures. osti.gov

In molten salt solutions containing LiBr, the coordination environment of Ni(II) is complex. Spectroscopic measurements at elevated temperatures show that band positions and intensities can shift, reflecting changes in the local structure and symmetry of the nickel-bromide complexes. osti.gov Thermal broadening of spectroscopic bands is also a significant factor at high temperatures, which can obscure fine structural details but provides information on the vibrational dynamics of the system. osti.gov

Electronic Absorption Spectroscopy (UV-Vis-NIR)

Electronic absorption spectroscopy provides information on the d-orbital splitting and electronic structure of the central Ni(II) ion. The technique measures the transitions of electrons from lower to higher energy d-orbitals. libretexts.orglibretexts.org

The Ni(II) ion has a d⁸ electronic configuration. In a tetrahedral ligand field, the five d-orbitals split into a lower energy 'e' set and a higher energy 't₂' set. The ground state for a d⁸ ion in a tetrahedral field is ³T₁ (from the ³F free ion term). Three spin-allowed d-d transitions are theoretically possible and can be interpreted using a Tanabe-Sugano diagram for a d⁸ tetrahedral system. ijsdr.orglibretexts.org

The primary transitions are:

³T₁(F) → ³T₂(F) : This is the lowest energy transition and typically occurs in the near-infrared (NIR) region.

³T₁(F) → ³A₂(F) : This transition is often weak and may appear as a shoulder on a more intense band in the visible region.

³T₁(F) → ³T₁(P) : This is a high-energy transition that is usually observed in the visible (blue-green) region of the spectrum and is often the most intense of the d-d bands. researchgate.net

At higher energies, typically in the ultraviolet (UV) region, intense Ligand-to-Metal Charge Transfer (LMCT) bands appear. libretexts.org These transitions involve the excitation of an electron from a bromine-based ligand orbital to a nickel-based d-orbital.

Table 2: Electronic Transitions for the Tetrahedral [NiBr₄]²⁻ Anion

Transition Assignment Region Typical Energy (cm⁻¹)
ν₁ ³T₁(F) → ³T₂(F) Near-Infrared (NIR) ~4,000
ν₂ ³T₁(F) → ³A₂(F) Visible ~8,000
ν₃ ³T₁(F) → ³T₁(P) Visible ~15,000
- LMCT (Br → Ni) Ultraviolet (UV) > 25,000

The intensity of d-d transitions in tetrahedral complexes is generally higher than in octahedral complexes because the lack of a center of inversion in the Td point group partially relaxes the Laporte selection rule. libretexts.org

Solvatochromism is the phenomenon where the color of a chemical compound changes when it is dissolved in different solvents. wikipedia.org This change is due to the differential solvation of the ground and excited electronic states of the molecule, which alters the energy gap between them. nih.govmdpi.com

When dilithium;tetrabromonickel(2-) is dissolved, the electronic spectrum of the [NiBr₄]²⁻ anion can be influenced by the properties of the solvent, such as its polarity, coordinating ability, and dielectric constant.

d-d Transitions : The energies of d-d transitions are generally only modestly affected by the bulk solvent environment, as the d-orbitals are relatively shielded by the ligands. However, strongly coordinating solvents may attempt to enter the first coordination sphere of the Ni(II) ion, leading to changes in geometry and thus significant spectral shifts. researchgate.net

Charge Transfer Bands : LMCT bands are often more sensitive to solvent polarity. This is because the charge distribution in the ground state (localized on the ligands) is significantly different from the excited state (localized on the metal). Polar solvents may stabilize one state more than the other, leading to a noticeable shift (either hypsochromic/blue shift or bathochromic/red shift) in the absorption maximum. researchgate.net

The study of these solvent effects provides valuable information about the solute-solvent interactions and the nature of the electronic states involved in the transitions. researchgate.net

X-ray Photoelectron Spectroscopy (XPS) and Auger Electron Spectroscopy (AES)

X-ray Photoelectron Spectroscopy (XPS) and Auger Electron Spectroscopy (AES) are powerful surface-sensitive techniques used to determine the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. cityu.edu.hkwikipedia.orgwellesley.educarleton.edukit.edu For Li₂[NiBr₄], these methods can provide invaluable information about the purity of the sample surface and the oxidation states of lithium, nickel, and bromine.

In an XPS experiment on Li₂[NiBr₄], the sample would be irradiated with a beam of X-rays, causing the ejection of core-level electrons. The kinetic energy of these photoelectrons is measured, and their binding energy is calculated. Each element has a unique set of core-level binding energies, allowing for straightforward elemental identification.

The expected core-level spectra for Li₂[NiBr₄] would show peaks corresponding to Li 1s, Ni 2p, and Br 3d.

Nickel (Ni): The Ni 2p spectrum is particularly informative. For a Ni(II) species, the Ni 2p₃/₂ peak is expected to appear around 854-856 eV. A key feature would be the presence of strong "shake-up" satellite peaks at higher binding energies (typically 5-6 eV above the main peak). These satellites arise from the simultaneous excitation of a valence electron to a higher energy level during the photoemission process and are characteristic of paramagnetic Ni(II) compounds. Their presence would confirm the +2 oxidation state of nickel.

Lithium (Li): The Li 1s peak is expected at a binding energy of approximately 55-56 eV. The position of this peak can confirm the presence of lithium and its +1 oxidation state.

Bromine (Br): The Br 3d spectrum would show a doublet (Br 3d₅/₂ and Br 3d₃/₂) around 68-69 eV, characteristic of the bromide (Br⁻) anion.

Quantitative analysis of the peak areas, corrected with relative sensitivity factors, would allow for the determination of the surface elemental ratios, verifying the stoichiometry of the compound.

Auger Electron Spectroscopy (AES) provides complementary elemental information. cityu.edu.hkwikipedia.orgwellesley.edu In AES, an electron beam excites the sample, causing an inner-shell electron to be ejected. An outer-shell electron then fills this vacancy, and the energy released is transferred to another outer-shell electron, which is ejected as an Auger electron. cityu.edu.hk The kinetic energy of the Auger electron is characteristic of the parent atom. For Li₂[NiBr₄], one would expect to observe the Ni LMM, Br MNN, and Li KLL Auger transitions, which can be used to map the elemental distribution on the sample surface. wellesley.educarleton.edukit.edu

Subtle shifts in the binding energies of the core-level peaks, known as chemical shifts, provide information about the chemical environment and bonding. For instance, the Ni 2p binding energy in Li₂[NiBr₄] would be compared to that of metallic nickel and other nickel compounds to understand the effect of the bromide ligands on the electronic environment of the nickel center.

Similarly, the shape and position of the Auger peaks can also be sensitive to the chemical state. wellesley.edu The analysis of the Auger parameter, which combines the binding energy from XPS and the kinetic energy from AES, can offer a more detailed insight into the chemical state and the polarizability of the local environment around the nickel atom. These analyses would help to elucidate the nature of the Ni-Br bond within the [NiBr₄]²⁻ anion.

Nuclear Magnetic Resonance (NMR) Spectroscopy (focus on ⁷Li)

While NMR is most commonly applied to diamagnetic substances, paramagnetic NMR spectroscopy is a powerful tool for studying compounds with unpaired electrons, such as Li₂[NiBr₄]. wikipedia.org The presence of the paramagnetic Ni(II) center dramatically influences the NMR spectrum, particularly the chemical shifts and relaxation rates of nearby nuclei like ⁷Li. wikipedia.org

Solid-state ⁷Li NMR spectroscopy is an ideal technique for investigating the local environment of the lithium ions in the crystal lattice of Li₂[NiBr₄]. westlake.edu.cnd-nb.infopascal-man.com Since ⁷Li is a quadrupolar nucleus (I = 3/2), its NMR spectrum is sensitive to the local symmetry and electric field gradients at the lithium site.

In a static solid-state ⁷Li NMR experiment, one would expect to observe a central transition and satellite transitions. The separation between the satellite transitions gives the quadrupolar coupling constant (Cq), which is a measure of the interaction between the nuclear quadrupole moment and the local electric field gradient. This provides direct information about the symmetry of the lithium site. A highly symmetric environment (e.g., tetrahedral or octahedral) would result in a small Cq, while a distorted site would lead to a larger Cq.

Magic Angle Spinning (MAS) is typically used to average out anisotropic interactions and obtain higher resolution spectra. rwth-aachen.de The isotropic chemical shift of the ⁷Li signal provides information about the local chemical environment. In Li₂[NiBr₄], the close proximity of the paramagnetic [NiBr₄]²⁻ anion would significantly affect this shift.

TechniqueInformation Gained from ⁷Li NucleusExpected Observations for Li₂[NiBr₄]
Static Solid-State NMR Site symmetry, local electric field gradientBroad spectrum with a central transition and quadrupolar satellites. The quadrupolar coupling constant (Cq) would quantify the distortion of the Li⁺ site.
Magic Angle Spinning (MAS) NMR Isotropic chemical shift, number of distinct Li sitesAveraged signal providing a precise chemical shift. The shift value would be heavily influenced by the paramagnetic Ni(II) center.
Spin-Lattice Relaxation (T₁) Measurement Li⁺ ion dynamics and proximity to paramagnetic centerVery short T₁ relaxation times due to the strong paramagnetic relaxation enhancement from the nearby Ni(II) ions.

The unpaired electrons on the Ni(II) center cause very large chemical shifts, known as hyperfine or paramagnetic shifts, for nuclei in the molecule. wikipedia.org This shift is the sum of two contributions: the contact shift and the pseudocontact (or dipolar) shift.

Contact Shift: This arises from the transfer of unpaired electron spin density from the metal ion to the observed nucleus (in this case, ⁷Li) through the chemical bonds. A non-zero contact shift for the ⁷Li nucleus would be direct evidence of spin delocalization from the [NiBr₄]²⁻ anion to the Li⁺ cation, likely through space or bridging interactions in the solid state. The magnitude and sign of the contact shift are proportional to the amount of spin density at the nucleus.

Pseudocontact Shift: This arises from the magnetic anisotropy of the paramagnetic center and its through-space dipolar interaction with the nucleus. Its magnitude depends on the magnetic susceptibility tensor of the Ni(II) ion and the geometric position of the ⁷Li nucleus relative to it.

Distinguishing between these two contributions can be complex but provides a detailed map of the spin density distribution and the geometric structure around the paramagnetic center. Studies on other lithium-containing paramagnetic complexes have shown that ⁷Li nuclei can experience very large paramagnetic shifts, sometimes exceeding 100 ppm, indicating significant interaction with the transition metal center. acs.orgacs.orgnih.govresearchgate.net A large hyperfine shift in the ⁷Li NMR spectrum of Li₂[NiBr₄] would therefore provide critical insights into the electronic communication between the lithium cation and the tetrabromonickelate(II) anion.

Electron Paramagnetic Resonance (EPR) Spectroscopy

Electron Paramagnetic Resonance (EPR) spectroscopy is a technique that directly probes species with unpaired electrons. For Li₂[NiBr₄], the paramagnetic center is the high-spin Ni(II) ion, which has a 3d⁸ electron configuration and a total electron spin S=1.

However, integer spin systems like S=1 Ni(II) are often "EPR-silent" when using standard X-band (~9.5 GHz) or Q-band (~35 GHz) spectrometers. acs.orgrsc.org This is due to a phenomenon called zero-field splitting (ZFS), which lifts the degeneracy of the Mₛ spin sublevels (Mₛ = -1, 0, +1) even in the absence of an external magnetic field. In many tetrahedral Ni(II) complexes, the energy separation caused by ZFS (parameterized by D and E) is much larger than the microwave energy provided by standard spectrometers, meaning no transitions can be induced. acs.orgnih.gov

To overcome this limitation, high-frequency and high-field EPR (HFEPR) is required. HFEPR uses much higher microwave frequencies (e.g., > 90 GHz) and correspondingly stronger magnetic fields, which can overcome the large ZFS and allow for the observation of EPR transitions. acs.org

An HFEPR spectrum of powdered Li₂[NiBr₄] would allow for the precise determination of the spin Hamiltonian parameters:

g-values: The g-tensor (gₓ, gᵧ, g₂) provides information about the electronic structure and the contribution of orbital angular momentum to the magnetic moment. For a tetrahedral Ni(II) complex, g-values are typically expected to be greater than the free-electron value of ~2.0023.

Zero-Field Splitting (ZFS) Parameters (D and E): The axial (D) and rhombic (E) ZFS parameters quantify the magnitude of the splitting of the spin sublevels. These parameters are highly sensitive to the symmetry and geometry of the coordination environment. For the [NiBr₄]²⁻ anion, which has a tetrahedral geometry, a significant D value would be expected. The E value provides a measure of the distortion from perfect axial symmetry.

ParameterDescriptionInformation Derived for [NiBr₄]²⁻
g-tensor (gₓ, gᵧ, g₂) Describes the interaction of the electron spin with the external magnetic field.Reflects the electronic structure and spin-orbit coupling in the tetrahedral Ni(II) ion.
D (Axial ZFS) Quantifies the primary energy separation between the Mₛ sublevels (Mₛ = ±1 vs Mₛ = 0).Indicates the magnitude of the axial distortion of the tetrahedral coordination sphere.
E (Rhombic ZFS) Quantifies the energy separation between the Mₛ = +1 and Mₛ = -1 sublevels.Measures the deviation from axial symmetry (i.e., the rhombic character) of the Ni(II) environment.

Therefore, HFEPR is an essential tool for characterizing the magnetic and electronic properties of the Ni(II) center in dilithium;tetrabromonickel(2-), providing data that is inaccessible with conventional EPR techniques. acs.orgnih.govias.ac.in

Characterization of Spin States and Magnetic Anisotropy of Ni(II)

The nickel(II) ion in the tetrabromonickelate(2-) anion possesses a d⁸ electron configuration. In a tetrahedral ligand field, as is the case for [NiBr4]2-, the d-orbitals split into a lower energy 'e' set and a higher energy 't2' set. For a d⁸ configuration, the electrons arrange to give a high-spin state with two unpaired electrons, resulting in a total spin state of S=1. nih.gov This triplet ground state (³T₁(F)) is paramagnetic.

The magnetic properties of such S=1 systems are influenced by magnetic anisotropy, which is the directional dependence of the material's magnetic properties. In mononuclear complexes like [NiBr4]2-, this anisotropy originates from the zero-field splitting (ZFS) of the S=1 ground state. nih.gov This splitting arises from the combined effects of spin-orbit coupling and the deviation of the ligand field from perfect cubic (tetrahedral) symmetry. mdpi.com The magnetic anisotropy in Ni(II) complexes can be substantial and is enhanced by asymmetry in the ligand sphere. nih.gov

The presence of magnetic anisotropy means that in the absence of an external magnetic field, the degenerate spin sublevels (Ms = -1, 0, +1) of the S=1 state are split. This splitting creates an energy barrier for the reorientation of the magnetic moment, a key feature in the study of single-molecule magnets. rsc.org

Zero-Field Splitting Parameters and Exchange Interactions

Zero-field splitting (ZFS) is a critical phenomenon in S>1/2 metal ions, describing the lifting of degeneracy of spin states even without an external magnetic field. nih.gov For an S=1 system like the Ni(II) ion in [NiBr4]2-, the ZFS is described by two key parameters within the spin Hamiltonian formalism: the axial ZFS parameter (D) and the rhombic ZFS parameter (E). mdpi.com

D (Axial ZFS): This parameter describes the energy separation between the Ms = ±1 and Ms = 0 sublevels. Its sign and magnitude are sensitive to the electronic structure and the coordination geometry. A positive D value indicates that the Ms = 0 state is the ground state, while a negative D value signifies that the Ms = ±1 doublet is the ground state.

E (Rhombic ZFS): This parameter quantifies the splitting of the Ms = ±1 doublet and is non-zero only when the symmetry is lower than axial (e.g., orthorhombic).

The determination of these parameters often requires advanced techniques such as high-frequency electron paramagnetic resonance (HFEPR), as conventional EPR may not be sufficient for non-Kramers systems like Ni(II). mdpi.com However, the parameters can also be estimated through careful analysis of temperature- and field-dependent magnetic susceptibility data. mdpi.com For tetrahedral Ni(II) complexes, moderate ZFS is expected due to distortions from ideal geometry. mdpi.com

In the solid state, intermolecular exchange interactions can occur between neighboring [NiBr4]2- anions. These interactions describe the magnetic coupling between adjacent paramagnetic centers. Depending on the distance and orientation of the nickel ions, these interactions can be either ferromagnetic (aligning spins in parallel) or antiferromagnetic (aligning spins antiparallel). These weak interactions can influence the bulk magnetic properties of the material at low temperatures.

Table 1: Magnetic Properties of Tetrahedral Ni(II) in Dilithium;tetrabromonickel(2-)

ParameterDescriptionTypical Value/State for [NiBr4]2-
Spin State (S)Total spin quantum number of the Ni(II) ion.1 (High-spin)
Ground TermSpectroscopic ground state term in a tetrahedral field.³T₁(F)
Magnetic AnisotropyDirectional dependence of magnetic properties.Present, arises from ZFS.
Axial ZFS (D)Describes the primary energy splitting of the S=1 sublevels.Dependent on specific crystal structure and distortion.
Rhombic ZFS (E)Describes the splitting of the Mₛ = ±1 levels in low symmetry.Dependent on specific crystal structure and distortion.

Synchrotron-Based Spectroscopic Techniques (e.g., XANES, EXAFS) for Local Structure and Oxidation State

Synchrotron-based X-ray Absorption Spectroscopy (XAS) is a powerful, element-specific tool for probing the local geometric and electronic structure of materials in various states. nih.gov The XAS spectrum is typically divided into two regions: X-ray Absorption Near-Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS).

XANES provides information on the oxidation state and coordination environment of the absorbing atom. nih.gov For Dilithium;tetrabromonickel(2-), analysis of the Ni K-edge XANES spectrum allows for the precise determination of the nickel's oxidation state. The energy of the absorption edge is sensitive to the effective charge on the metal ion. By comparing the edge position of the sample to that of known standards (e.g., Ni foil for Ni(0) and NiO for Ni(II)), the +2 oxidation state of the nickel center can be unequivocally confirmed. arxiv.org Furthermore, the features in the pre-edge region of the spectrum are related to 1s-to-3d electronic transitions and are sensitive to the coordination geometry. The intensity and shape of these features can provide fingerprint evidence for the tetrahedral environment of the Ni(II) ion.

EXAFS refers to the oscillatory structure in the absorption coefficient at energies well above the absorption edge. This region provides quantitative information about the local structure around the absorbing atom. osti.gov Analysis of the EXAFS spectrum can determine the coordination number, the distances to neighboring atoms (bond lengths), and the degree of local disorder (Debye-Waller factor). For the [NiBr4]2- anion, EXAFS analysis of the Ni K-edge would yield:

Coordination Number: Confirming that the Ni(II) ion is coordinated to four bromide ions.

Ni-Br Bond Length: Providing a precise average distance between the central nickel atom and the surrounding bromine atoms.

Local Disorder: Giving insight into the static and thermal disorder in the Ni-Br bond distances, reflecting the rigidity of the tetrahedral coordination sphere.

Table 2: Information from Synchrotron-Based Spectroscopy for Dilithium;tetrabromonickel(2-)

TechniqueRegionInformation Obtained
X-ray Absorption Spectroscopy (XAS)XANES- Ni(II) Oxidation State Confirmation
  • Coordination Geometry (Tetrahedral)
  • EXAFS- Coordination Number (Ni-Br)
  • Precise Ni-Br Bond Length
  • Local Structural Disorder
  • Reactivity, Reaction Mechanisms, and Solution Chemistry of Dilithium;tetrabromonickel 2

    Ligand Exchange and Substitution Reactions of the [NiBr₄]²⁻ Anion

    The reactivity of the tetracoordinate d⁸ complex, [NiBr₄]²⁻, is significantly influenced by ligand exchange and substitution reactions. These processes are fundamental to its role in various chemical transformations.

    Kinetic and Mechanistic Studies of Bromide Exchange

    The exchange of bromide ligands in the [NiBr₄]²⁻ anion with other bromide ions in solution is a dynamic process. While specific kinetic data for the self-exchange of bromide in [NiBr₄]²⁻ is not extensively detailed in the available literature, the mechanism can be inferred from studies of similar tetrahedral nickel(II) complexes.

    Ligand exchange at four-coordinate d⁸ tetrahedral complexes can proceed through two primary pathways: a dissociative mechanism, which involves a three-coordinate intermediate, or an associative mechanism, which proceeds through a five-coordinate intermediate. For tetrahedral nickel(II) complexes, an associative interchange (Iₐ) mechanism is often favored, particularly with non-bulky ligands. This mechanism involves the formation of a five-coordinate transition state.

    Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying such exchange reactions. du.ac.in The presence of paramagnetic Ni(II) influences the NMR relaxation times of the ligand nuclei, and changes in the line widths of the bromide signals can provide insights into the rate of exchange between the coordinated and free bromide ions in solution. du.ac.in In many cases, this exchange is rapid on the NMR timescale. du.ac.in The rate of exchange can be influenced by several factors, including the nature of the solvent and the presence of coordinating cations.

    Reactivity with Organic Substrates (e.g., Epoxides) as a Nucleophilic Bromide Source

    The [NiBr₄]²⁻ anion can serve as a source of nucleophilic bromide ions for reactions with organic electrophiles, such as epoxides. The reaction of dilithium;tetrabromonickel(2-) with unsaturated epoxides has been utilized in the synthesis of novel brominated organic compounds.

    The ring-opening of epoxides by a nucleophile is a well-established reaction in organic synthesis. khanacademy.orgyoutube.comchemistrysteps.com In the case of [NiBr₄]²⁻, a bromide ion acts as the nucleophile, attacking one of the electrophilic carbon atoms of the epoxide ring. This reaction typically proceeds via an Sₙ2 mechanism, particularly under neutral or basic conditions where the epoxide oxygen is not protonated. khanacademy.orgchemistrysteps.comlibretexts.orgmasterorganicchemistry.com

    Mechanism and Regioselectivity:

    The Sₙ2 attack of the bromide ion on the epoxide ring leads to the opening of the strained three-membered ring and the formation of a bromohydrin. The key characteristics of this reaction are:

    Backside Attack: The nucleophilic bromide attacks the carbon atom from the side opposite to the C-O bond, resulting in an inversion of stereochemistry at the site of attack. chemistrysteps.comlibretexts.org

    Regioselectivity: In unsymmetrical epoxides, the bromide ion preferentially attacks the less sterically hindered carbon atom. khanacademy.orgyoutube.comchemistrysteps.comlibretexts.orgyoutube.com This is a hallmark of the Sₙ2 mechanism, where steric hindrance plays a crucial role in determining the reaction pathway. youtube.com

    The general mechanism can be depicted as follows:

    A bromide ion from the [NiBr₄]²⁻ complex acts as a nucleophile.

    The bromide ion attacks the less substituted carbon of the epoxide ring.

    The C-O bond of the epoxide breaks, relieving the ring strain and forming an alkoxide intermediate.

    Subsequent protonation of the alkoxide (e.g., during aqueous workup) yields the final bromohydrin product.

    The regioselectivity of this reaction is a critical aspect, as it dictates the structure of the resulting product. For instance, in the reaction with a terminal epoxide, the bromide will add to the primary carbon, and the hydroxyl group will be on the secondary carbon.

    Electrochemical Behavior and Redox Chemistry

    The electrochemical properties of dilithium;tetrabromonickel(2-) are of significant interest as they provide insights into the accessibility of different nickel oxidation states, which are pivotal in many nickel-catalyzed reactions.

    Cyclic Voltammetry and Controlled-Potential Electrolysis

    Cyclic voltammetry (CV) is a key technique for investigating the redox behavior of [NiBr₄]²⁻. A typical CV experiment would involve dissolving the complex in a suitable organic solvent, such as acetonitrile (B52724) or dimethylformamide, with a supporting electrolyte like tetrabutylammonium (B224687) tetrafluoroborate (B81430). researchgate.netlsu.edu The resulting voltammogram would reveal the potentials at which the nickel center undergoes oxidation and reduction.

    For nickel(II) complexes, two primary redox couples are often investigated:

    Ni(II)/Ni(I): The reduction of Ni(II) to Ni(I) is a common process. The reversibility of this redox couple can be influenced by the ligand environment and the solvent. nih.gov

    Ni(II)/Ni(III): The oxidation of Ni(II) to Ni(III) is also an important electrochemical step. The stability of the resulting Ni(III) species is highly dependent on the coordinating ligands. nih.gov

    Controlled-potential electrolysis, also known as potentiostatic coulometry, is a technique used to quantitatively determine the number of electrons transferred in a redox reaction and to generate a specific oxidation state of a species in solution. utexas.edulibretexts.orgcapes.gov.br By holding the potential of the working electrode at a value where a specific redox process occurs (e.g., the Ni(II) to Ni(I) reduction), the entire population of the Ni(II) complex can be converted to the Ni(I) form. The total charge passed during the electrolysis is proportional to the amount of substance converted, allowing for the determination of the number of electrons involved in the process. utexas.edu

    Electrochemical Stability in Various Solvents and Electrolytes

    The electrochemical stability of [NiBr₄]²⁻ is crucial for its study and application in electrocatalysis. The stability is largely determined by the choice of solvent and supporting electrolyte, which together define the electrochemical window (the range of potentials between which the solvent and electrolyte are not oxidized or reduced). researchgate.net

    Solvent Effects: Solvents with strong coordinating abilities can displace the bromide ligands, leading to a change in the nickel complex's identity and, consequently, its electrochemical behavior. Aprotic polar solvents like acetonitrile and dimethylformamide are commonly used for electrochemical studies of such complexes as they can dissolve both the complex and the supporting electrolyte while offering a reasonably wide potential window. lsu.edumdpi.com

    Supporting Electrolytes: The choice of supporting electrolyte is also critical. The electrolyte ions should be electrochemically inert within the potential range of interest. researchgate.net Tetraalkylammonium salts, such as tetrabutylammonium tetrafluoroborate or hexafluorophosphate, are frequently used due to their large size and resistance to oxidation and reduction. researchgate.netlsu.edu

    The electrochemical stability of the [NiBr₄]²⁻ complex itself is defined by its oxidation and reduction potentials. Potentials applied beyond these limits will lead to the formation of different nickel oxidation states.

    Formation and Characterization of Different Nickel Oxidation States

    The electrochemical manipulation of [NiBr₄]²⁻ can lead to the formation of nickel in various oxidation states, including Ni(I), Ni(III), and potentially Ni(IV). nih.govresearchgate.netucla.educhemrxiv.orgsemanticscholar.orgmdpi.comresearchgate.netnih.govnih.govresearchgate.net

    Formation of Ni(I): The one-electron reduction of the Ni(II) center in [NiBr₄]²⁻ at a suitable cathodic potential leads to the formation of a Ni(I) species. Ni(I) complexes are paramagnetic with a d⁹ electron configuration and can be characterized by Electron Paramagnetic Resonance (EPR) spectroscopy. nih.govresearchgate.netucla.educhemrxiv.orgsemanticscholar.org The resulting Ni(I) species might exist as a monomeric [NiBr₄]³⁻ or could undergo further reactions or ligand dissociation depending on the conditions.

    Formation of Ni(III): The one-electron oxidation of the Ni(II) center at an appropriate anodic potential can generate a Ni(III) species. mdpi.comresearchgate.net Ni(III) complexes are also paramagnetic (d⁷ configuration) and are often highly reactive. researchgate.netnih.gov Their characterization typically involves techniques like EPR and UV-Vis spectroscopy. mdpi.comresearchgate.net The stability of Ni(III) species is often enhanced by strong σ-donating ligands.

    Formation of Ni(0) and Ni(IV): Further reduction of Ni(I) could lead to the formation of Ni(0). The formation of the high-valent Ni(IV) state from Ni(III) via another oxidation step is also a possibility, though it generally requires strongly electron-donating ligands to stabilize the high oxidation state of the metal center. nih.govresearchgate.net

    The characterization of these electrochemically generated species often requires in-situ techniques like spectroelectrochemistry, where spectroscopic measurements (e.g., UV-Vis, EPR) are performed simultaneously with the electrochemical experiment to identify transient or unstable intermediates.

    Interactive Data Tables

    Table 1: Expected Electrochemical Redox Couples for [NiBr₄]²⁻

    Redox CoupleProcessExpected Nature
    Ni(II)/Ni(I)ReductionReversible/Quasi-reversible
    Ni(II)/Ni(III)OxidationOften Irreversible

    Table 2: Factors Influencing the Electrochemical Behavior of [NiBr₄]²⁻

    FactorInfluence
    Solvent Can coordinate to the nickel center, affecting redox potentials and stability.
    Supporting Electrolyte Determines the ionic strength and can influence ion pairing; must be inert in the potential window.
    Electrode Material Can influence the kinetics of electron transfer.
    Scan Rate (in CV) Affects the reversibility of the observed redox processes.

    Solvation and Dissociation Equilibria in Non-Aqueous Media

    The solution chemistry of dilithium;tetrabromonickel(2-), Li₂[NiBr₄], in non-aqueous media is dictated by the interplay of solvent-ion interactions, ion-pairing equilibria, and the coordination chemistry of the nickel(II) center. The dissolution of this salt involves the solvation of the lithium cations (Li⁺) and the tetrabromonickelate(II) anion ([NiBr₄]²⁻) by solvent molecules. The nature of the solvent, particularly its polarity, donor number, and steric properties, plays a crucial role in the extent of dissociation and the structure of the solvated species.

    In donor solvents such as tetrahydrofuran (B95107) (THF), where dilithium;tetrabromonickelate(II) is known to be soluble, the solvent molecules can coordinate to the lithium cations, leading to the formation of solvent-separated ion pairs (SSIPs) or free ions. The equilibrium between contact ion pairs (CIPs), where the cation and anion are in direct contact, and SSIPs is highly dependent on the solvent's ability to solvate the cations.

    Spectroscopic techniques are invaluable for elucidating the structure of species in solution. For dilithium;tetrabromonickel(2-), techniques such as UV-Vis and Raman spectroscopy would be particularly informative.

    UV-Visible Spectroscopy: The [NiBr₄]²⁻ anion possesses a tetrahedral geometry, which gives rise to characteristic d-d electronic transitions. In an ideal tetrahedral field, these transitions would be observed in the visible and near-infrared regions of the spectrum. Changes in the solvent environment or the proximity of the Li⁺ counterions can cause shifts in the position and intensity of these absorption bands. For instance, the formation of contact ion pairs could distort the tetrahedral symmetry of the [NiBr₄]²⁻ anion, leading to changes in the observed spectrum. While specific studies detailing the UV-Vis spectra of dilithium;tetrabromonickel(2-) in various non-aqueous solvents are not widely available in the surveyed literature, patent documents describe its use in thermochromic systems where absorption spectra were measured at temperatures ranging from 25°C to 105°C, indicating temperature-dependent changes in the coordination environment or ion-pairing. americanelements.comgoogle.comgoogleapis.com

    Vibrational Spectroscopy (Raman and IR): Raman and Infrared (IR) spectroscopy are powerful tools for probing the vibrational modes of the [NiBr₄]²⁻ anion. The vibrational frequencies are sensitive to the symmetry of the complex and the nature of the ion-ion interactions. In a perfectly tetrahedral [NiBr₄]²⁻ anion, specific Raman and IR active modes are expected. The formation of ion pairs would likely perturb these vibrational modes. Detailed Raman or IR spectroscopic studies focused on the ion pairing of dilithium;tetrabromonickel(2-) in non-aqueous media are not readily found in the public domain.

    Interactive Data Table: Spectroscopic Probes for Solution Structure

    Spectroscopic TechniqueInformation ProbedExpected Observations for Dilithium;tetrabromonickel(2-)
    UV-Visible Spectroscopy d-d electronic transitions of the [NiBr₄]²⁻ anion.Shifts in absorption maxima and changes in molar absorptivity with solvent polarity and temperature, indicative of changes in coordination geometry and ion pairing.
    Raman Spectroscopy Vibrational modes of the [NiBr₄]²⁻ anion.Changes in the frequency and polarization of Raman bands upon ion pair formation, reflecting distortions from ideal tetrahedral symmetry.
    Infrared (IR) Spectroscopy Vibrational modes of the [NiBr₄]²⁻ anion.Appearance of new IR bands or shifts in existing bands due to a reduction in symmetry upon ion pairing.
    Nuclear Magnetic Resonance (NMR) Local chemical environment of ⁷Li nuclei.Changes in the ⁷Li chemical shift and relaxation times can provide insights into the solvation shell of the lithium cation and the proximity of the anion.

    Note: Specific experimental data for Dilithium;tetrabromonickel(2-) is not available in the searched literature. The expected observations are based on general principles of coordination chemistry.

    ΔHsoln = ΔHsolv(2Li⁺) + ΔHsolv([NiBr₄]²⁻) - Ulattice

    Where:

    ΔHsoln is the enthalpy of solution.

    ΔHsolv is the enthalpy of solvation for the respective ions.

    Ulattice is the lattice energy of the solid Li₂[NiBr₄].

    The Gibbs free energy of solvation (ΔGsolv) and the entropy of solvation (ΔSsolv) provide further insights into the spontaneity and disorder of the dissolution process. These parameters are influenced by factors such as the charge density of the ions and the structuring of the solvent molecules around them.

    Comprehensive experimental data on the thermodynamic parameters of solvation for dilithium;tetrabromonickel(2-) in various non-aqueous media are not available in the reviewed literature. Such data would be crucial for understanding and predicting its solubility and reactivity in different solvent systems.

    Interactive Data Table: Thermodynamic Parameters of Solvation

    Thermodynamic ParameterDescriptionSignificance for Dilithium;tetrabromonickel(2-)
    Enthalpy of Solution (ΔHsoln) The heat absorbed or released when the compound dissolves in a solvent.Indicates whether the dissolution process is endothermic or exothermic.
    Gibbs Free Energy of Solvation (ΔGsolv) The change in free energy when an ion is transferred from the gas phase to a solvent.Determines the spontaneity of the solvation process.
    Entropy of Solvation (ΔSsolv) The change in disorder of the system upon solvation.Reflects the ordering of solvent molecules around the ions.

    Note: Specific experimental values for Dilithium;tetrabromonickel(2-) are not available in the searched literature.

    Thermal Stability and Decomposition Pathways in Solid and Solution Phases

    The thermal stability of dilithium;tetrabromonickel(2-) is a critical parameter for its handling, storage, and application, particularly at elevated temperatures. The decomposition of the compound can proceed through different pathways in the solid state versus in solution, and the nature of the decomposition products can vary accordingly.

    Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are standard techniques used to evaluate the thermal stability of compounds. TGA measures the change in mass of a sample as a function of temperature, indicating decomposition temperatures and the presence of volatile components. DSC measures the heat flow into or out of a sample as it is heated, revealing phase transitions and the enthalpy of decomposition.

    While dilithium;tetrabromonickel(2-) is mentioned in patents related to materials that are analyzed by TGA, no specific TGA or DSC data for the compound itself is provided. google.comjustia.comjustia.comgoogleapis.com The use of this compound in thermochromic systems at temperatures up to 105°C suggests a degree of thermal stability in solution within this temperature range. americanelements.comgoogle.comgoogleapis.comgoogle.com However, the thermal stability of the anhydrous solid is not documented in the available literature.

    Interactive Data Table: Thermal Analysis Data

    Analysis TechniqueParameter MeasuredInformation for Dilithium;tetrabromonickel(2-)
    Thermogravimetric Analysis (TGA) Mass loss vs. TemperatureData not available in the searched literature. Would provide onset and completion temperatures of decomposition.
    Differential Scanning Calorimetry (DSC) Heat flow vs. TemperatureData not available in the searched literature. Would identify melting point, phase transitions, and whether decomposition is exothermic or endothermic.

    The thermal decomposition of dilithium;tetrabromonickel(2-) would likely involve the breakdown of the [NiBr₄]²⁻ anion. In an inert atmosphere, possible decomposition products could include lithium bromide (LiBr) and nickel(II) bromide (NiBr₂). In the presence of reactive species, such as oxygen or water, the decomposition pathway could be more complex, potentially leading to the formation of nickel oxides and other brominated species.

    The identification of decomposition products and any transient intermediates is crucial for understanding the decomposition mechanism. Techniques such as mass spectrometry coupled with TGA (TGA-MS) or pyrolysis-gas chromatography-mass spectrometry (Py-GC-MS) would be necessary for a detailed analysis. However, specific studies identifying the thermal decomposition products of dilithium;tetrabromonickel(2-) are not present in the surveyed scientific literature. General safety information for lithium compounds suggests that hazardous decomposition products can include lithium oxide. americanelements.com

    Advanced Research Applications and Functional Material Integration of Dilithium;tetrabromonickel 2

    Dilithium;tetrabromonickel(2-) as a Precursor in Catalysis Research

    The tetrabromonickelate(II) anion, [NiBr₄]²⁻, is a key component that makes dilithium;tetrabromonickel(2-) a versatile precursor in both homogeneous and heterogeneous catalysis. Nickel catalysts are of great interest due to nickel's cost-effectiveness compared to precious metals and its ability to access multiple oxidation states, enabling a wide array of chemical transformations. nih.gov Air-stable Ni(II) precursors, such as Li₂[NiBr₄], are particularly valuable as they offer a more practical alternative to air-sensitive Ni(0) compounds for generating catalytically active species in situ. encyclopedia.pub

    Homogeneous Catalysis with Tetrabromonickelate(II) Complexes

    In homogeneous catalysis, the catalyst and reactants exist in the same phase, typically a liquid solution. Tetrabromonickelate(II) complexes, often with organic cations like tetrabutylammonium (B224687) (TBA), are used as soluble catalyst precursors. These Ni(II) complexes are typically reduced in the reaction mixture to generate the active low-valent nickel species, usually Ni(0) or Ni(I), which then enters the catalytic cycle. encyclopedia.pub

    Reaction TypeCatalyst Precursor SystemSubstratesProductReference
    1,4-DicarboxylationNiBr₄(TBA)₂ / Ligand / Mn1,3-Butadiene, CO₂Unsaturated diacid acs.orgacs.org
    C-AlkylationNiBr₂·diglyme / Et₂Zn / LigandNitroalkane, Alkyl IodideAlkylated Nitroalkane nih.gov
    Suzuki-Miyaura Coupling(dppf)Ni(o-tolyl)(Cl)Aryl Sulfamate, Boronic AcidBiaryl nih.gov

    Heterogeneous Catalysis and Derived Nickel-Based Catalysts

    While dilithium;tetrabromonickel(2-) is used in homogeneous systems, it also serves as a precursor for the synthesis of heterogeneous catalysts. These catalysts are in a different phase from the reactants, typically a solid catalyst with liquid or gas reactants. This separation simplifies catalyst recovery and product purification. rsc.org Nickel-based heterogeneous catalysts are crucial in many industrial processes, including hydrogenation, reforming, and biomass conversion. researchgate.netlidsen.com

    To create a heterogeneous catalyst, the nickel complex can be impregnated onto a solid support material, such as silica (B1680970) (SiO₂), alumina (B75360) (Al₂O₃), or carbon. lidsen.commdpi.com Following impregnation, the material is typically subjected to calcination and reduction steps to convert the precursor into highly dispersed metallic nickel nanoparticles on the support surface. The choice of precursor can affect the final properties of the catalyst. For example, studies on the hydrolytic dehydrogenation of ammonia (B1221849) borane (B79455) found that a catalyst derived from NiBr₂ exhibited the highest catalytic activity compared to those derived from other nickel halides. researchgate.net This highlights the influence of the anionic ligand in the precursor on the formation and activity of the final catalytic material. Similarly, in the hydrogenation of nitrobenzene, nickel catalysts synthesized from precursors like nickel nitrate (B79036) showed high activity, while sulfur-containing precursors led to catalyst deactivation due to the formation of nickel sulfide. mdpi.com

    Mechanistic Insights into Catalytic Cycles Involving [NiBr₄]²⁻

    Understanding the reaction mechanism is crucial for optimizing catalytic processes. Most nickel-catalyzed reactions involve a cycle where the nickel center shuttles between different oxidation states, commonly Ni(0) and Ni(II). nih.govcore.ac.uk When a Ni(II) precatalyst like dilithium;tetrabromonickel(2-) is used, the first step is its reduction to the active Ni(0) species. encyclopedia.pubyoutube.com This reduction can be achieved using various reagents, such as zinc metal, hydride donors, or through single electron transfer from a photocatalyst. encyclopedia.pubnih.gov

    Once the active Ni(0) catalyst is formed, a typical cross-coupling cycle proceeds as follows:

    Oxidative Addition : The Ni(0) species reacts with an organic halide (e.g., an aryl bromide), cleaving the carbon-halogen bond and forming a Ni(II) intermediate. nih.gov

    Transmetalation : A second coupling partner, such as an organoboron compound in Suzuki-Miyaura coupling, transfers its organic group to the Ni(II) center.

    Reductive Elimination : The two organic groups on the Ni(II) center couple and are eliminated, forming the desired carbon-carbon bond and regenerating the active Ni(0) catalyst. mdpi.com

    In some cases, Ni(I) and Ni(III) species also play crucial roles. The formation of Ni(I) species can sometimes be detrimental to a Ni(0)/Ni(II) cycle but can also be part of an alternative productive catalytic pathway. nih.govnih.gov Mechanistic studies often employ a combination of kinetic analysis, stoichiometric experiments, and computational modeling (DFT calculations) to elucidate the elementary steps and identify key intermediates and the turnover-limiting step of the reaction. nih.govnih.gov

    Role in Energy Materials Research (excluding batteries, focusing on fundamental ionic conductivity)

    Beyond catalysis, compounds structurally related to dilithium;tetrabromonickel(2-) are investigated in materials science to understand fundamental principles of ion transport. Solid-state ionic conductors are essential for various technologies, and studying model compounds provides insights into the mechanisms governing ionic conductivity. aps.org While research on Li₂[NiBr₄] itself is not widely published, its analogues serve as important platforms for these fundamental studies.

    Ionic Conductivity Studies in Solid-State Dilithium;tetrabromonickel(2-) Analogues

    The study of solid-state electrolytes is a promising avenue for developing safer and more energy-dense energy storage systems. researchgate.net Ternary lithium halides, which are structural analogues to Li₂[NiBr₄], are a class of materials being explored for their ion transport properties. For example, the mechanosynthesis of nanocrystalline Li[InₓLiᵧ]Br₄, which adopts a spinel structure, has been reported. frontiersin.orgresearchgate.net In this structure, lithium ions can occupy both tetrahedral and octahedral sites, and positional disorder between lithium and indium on the octahedral sites has been observed. frontiersin.orgresearchgate.net

    The movement of lithium ions through the crystal lattice gives rise to ionic conductivity. This property is typically measured using electrochemical impedance spectroscopy (EIS), which probes the material's response to an alternating electrical field over a range of frequencies. core.ac.uk Such studies on analogue systems provide crucial data on how crystal structure, site occupancy, and defects influence the mobility of lithium ions.

    CompoundSynthesis MethodStructure TypeRoom Temperature Ionic Conductivity (S/cm)Reference
    Li[InₓLiᵧ]Br₄MechanosynthesisSpinel~10⁻⁷ - 10⁻⁶ frontiersin.orgresearchgate.net
    Li₄PS₄ISolid-state reactionTetragonal (P4/nmm)~10⁻⁵ - 10⁻⁴ kit.edu
    Li₇La₃Zr₂O₁₂ (LLZO)VariousGarnet~10⁻⁴ - 10⁻³ rsc.org

    Fundamental Investigations of Ion Transport Mechanisms

    The fundamental mechanism of ion transport in a solid involves ions hopping between vacant sites in the crystal lattice. researchgate.net The energy required for an ion to move from its site to a vacant one is known as the migration enthalpy. A low migration enthalpy is a key characteristic of a good ionic conductor. fz-juelich.de

    In materials with complex anions, like the thiocyanate (B1210189) in Li(SCN), the movement of the anion itself can significantly influence cation mobility. fz-juelich.defz-juelich.de This interplay, sometimes referred to as a "paddle-wheel" effect, can either hinder or promote ion transport. The relaxation of the surrounding anion lattice after a cation hop is a critical factor. If this relaxation is slow, it can lead to a higher probability of the ion hopping back to its original site, which does not contribute to long-range conductivity. This phenomenon results in a frequency-dependent conductivity, where the measured conductivity is higher at high frequencies (probing local, back-and-forth hops) than at low frequencies (probing long-range, successful hops). fz-juelich.de Techniques like broadband conductivity spectroscopy and nuclear magnetic resonance (NMR) are vital for decoupling these different motional processes and understanding the intricate details of ion transport mechanisms. frontiersin.orgresearchgate.net These fundamental principles, studied in analogue systems, are directly applicable to understanding the potential ionic conductivity of materials like dilithium;tetrabromonickel(2-).

    Fundamental Studies in Magnetic Materials Science (excluding devices)

    The tetrabromonickelate(II) anion, [NiBr₄]²⁻, a constituent of the compound dilithium;tetrabromonickel(2-), serves as a critical building block in the exploration of fundamental magnetic phenomena. The magnetic properties of materials incorporating this anion are dictated by the d⁸ electron configuration of the Ni²⁺ ion and its interaction with the surrounding bromide ligands. This arrangement gives rise to a spin state of S=1, making these systems valuable for investigating complex magnetic behaviors.

    Exchange Interactions and Magnetic Architectures in Derived Nickel Bromide Systems

    The magnetic architecture of materials derived from nickel bromide is fundamentally governed by exchange interactions, which are the quantum mechanical forces that couple the spins of neighboring magnetic ions. In nickel bromide systems, these interactions can be mediated through various pathways, leading to diverse magnetic ordering phenomena.

    One primary mechanism is superexchange, where the interaction between Ni²⁺ ions is facilitated by the intervening non-magnetic bromide ligands. The strength and sign (ferromagnetic or antiferromagnetic) of this interaction are highly sensitive to the Ni-Br-Ni bond angle and distance. For instance, in systems with approximately 90° bond angles, ferromagnetic coupling is often favored, whereas angles closer to 180° typically result in stronger antiferromagnetic coupling.

    In addition to superexchange through covalent bonds, through-space interactions can also play a significant role, particularly in low-dimensional structures. Studies on molecule-based magnets containing Ni²⁺ chains have shown that even when the distance between halide ions on adjacent nickel complexes is greater than their van der Waals radii, significant antiferromagnetic interactions can be mediated. acs.orgnih.gov This "through-space two-halide exchange" becomes increasingly prominent with larger halides like bromide and iodide. nih.gov

    The ordered magnetic state in bulk Nickel(II) bromide (NiBr₂) below 52 K consists of ferromagnetic layers of nickel ions that are stacked antiferromagnetically. nih.gov However, when reduced to a two-dimensional monolayer, calculations suggest a ferromagnetic ground state. nih.gov This highlights the profound impact of dimensionality on the magnetic architecture.

    Research on doped nickelates, such as Nd₁₋ₓSrₓNiO₂, provides further insight into exchange interactions relevant to Ni²⁺ systems. Density functional theory calculations have determined a large nearest-neighbor in-plane exchange constant (J₁) of 82 meV, which is only weakly affected by doping. aps.orgaps.org Such studies underscore the robustness of in-plane magnetic coupling in layered nickel-based materials.

    The following table summarizes key magnetic interaction parameters found in representative nickel bromide and related systems.

    Compound/SystemExchange ParameterValueInteraction Type
    NiBr₂ (bulk)T_N52 KAntiferromagnetic
    NiBr₂ (2D film)T_c27 KNoncollinear
    NiBr₂ (monolayer calc.)T_c136-140 K (predicted)Ferromagnetic
    Nd₁₋ₓSrₓNiO₂J₁ (in-plane)82 meVAntiferromagnetic
    NiBr₂·3H₂OJ/k-1.36 KAntiferromagnetic
    NiBr₂·3H₂Oz'J'/k (interlayer)-0.99 KAntiferromagnetic

    Note: T_N is the Néel temperature for antiferromagnetic ordering, T_c is the Curie temperature for ferromagnetic or other ordering, J is the exchange coupling constant, and k is the Boltzmann constant.

    Low-Dimensional Magnetism and Spin Dynamics

    Systems containing tetrabromonickelate(II) are excellent platforms for studying low-dimensional magnetism, where the magnetic interactions are predominantly confined to one or two dimensions. This dimensional constraint often leads to the emergence of exotic quantum phenomena not observed in three-dimensional magnets.

    In compounds where [NiBr₄]²⁻ units are arranged into chains or layers separated by non-magnetic counterions (like dilithium), the magnetic behavior can be modeled as a quasi-one-dimensional (1D) or quasi-two-dimensional (2D) system. For example, the magnetic properties of NiBr₂·3H₂O suggest lower magnetic dimensionality, with behavior that can be approximated by a 2D Heisenberg model between 4 K and 12 K. aip.org The analysis indicates the presence of ferromagnetically coupled chains with antiferromagnetic interactions between them, forming strongly coupled layers with weaker interactions between the layers. aip.org

    The study of spin dynamics, which concerns the time-evolution of spin arrangements, is crucial for understanding these materials. Techniques such as inelastic neutron scattering and electron spin resonance are used to probe the collective spin excitations (magnons) and spin fluctuations. acs.orgarxiv.org In Ni²⁺ (S=1) systems, the presence of single-ion anisotropy (D), which arises from spin-orbit coupling, can significantly influence the spin dynamics. acs.orgnih.gov This anisotropy creates an energy barrier for the reorientation of spins and can lead to phenomena like slow magnetic relaxation.

    Recent research on two-dimensional NiBr₂ films grown on gold substrates has revealed a noncollinear magnetic order with in-plane anisotropy at temperatures below 27 K. nih.govacs.org This complex magnetic structure, distinct from the simple ferromagnetic or antiferromagnetic arrangements, underscores the rich spin physics present in low-dimensional nickel bromide systems. Ab initio studies of nickel clusters have also been used to model ultrafast, laser-driven spin dynamics, demonstrating the potential for manipulating spin states on femtosecond timescales. aps.org

    Optical and Photonic Materials Research (fundamental optical properties)

    The optical properties of materials containing the tetrabromonickelate(II) anion are of fundamental interest for their potential applications in photonics. These properties are rooted in the electronic transitions involving the d-orbitals of the Ni²⁺ ion, which are influenced by the tetrahedral ligand field imposed by the four bromide ions.

    Luminescence Properties and Energy Transfer Mechanisms

    While many Ni²⁺ complexes are known for their rapid non-radiative decay and are often considered luminescence quenchers, the study of their excited states reveals important energy transfer mechanisms. In the context of photochemical reactions, nickel(II) bromide complexes have been shown to participate in triplet-triplet energy transfer. nih.govacs.org

    Two primary mechanisms for non-radiative energy transfer are the Förster and Dexter mechanisms. nih.gov

    Förster Transfer: A long-range process based on dipole-dipole coupling between the excited-state photosensitizer and the ground-state nickel complex.

    Dexter Transfer: A short-range mechanism requiring wave-function overlap, involving the simultaneous intermolecular exchange of two electrons. This process can populate a triplet excited state of the Ni(II)-Br species. nih.gov

    Computational and spectroscopic studies suggest that for some organometallic Ni(II) catalysts, a Dexter energy transfer mechanism is operative. nih.gov This transfer can populate a specific triplet excited state (T₅) that involves the Ni-Br σ* antibonding orbital. The population of this orbital can induce homolytic cleavage of the Ni-Br bond, generating a bromine radical, a key step in certain catalytic cycles. nih.gov Furthermore, long-lived metal-to-ligand charge transfer (MLCT) triplet states have been identified in Ni(II) aryl halide complexes, highlighting the potential for these species to act as photocatalysts themselves. acs.org

    The luminescence of materials incorporating [NiBr₄]²⁻ is generally weak due to efficient non-radiative pathways characteristic of d-d transitions. However, understanding the energy transfer pathways from ligands or sensitizers to the nickel center is crucial for designing new functional materials where the nickel ion's excited states can be harnessed. mdpi.com

    Non-Linear Optical Properties of Tetrabromonickelate(II) Salts

    Non-linear optical (NLO) materials are substances whose optical properties, such as the refractive index or absorption coefficient, change with the intensity of incident light. arxiv.org These materials are essential for applications like frequency conversion and all-optical switching. semanticscholar.org Transition metal complexes, in general, are a promising class of NLO materials because the metal center can introduce low-energy charge-transfer transitions that enhance the NLO response. rsc.org

    Third-order NLO properties are present in all materials and are of significant interest for applications like optical limiting and switching. semanticscholar.org The third-order NLO response in tetrabromonickelate(II) salts would be influenced by:

    Intra-ionic d-d transitions: Electronic transitions within the 3d orbitals of the Ni²⁺ ion.

    Charge-transfer transitions: Excitation of an electron from a ligand-based orbital to a metal-based orbital (LMCT) or vice versa (MLCT). Given the electronegativity of bromide, LMCT transitions from Br⁻ to Ni²⁺ are expected to be significant.

    The development of new organic-inorganic hybrid materials, where tetracoordinate metal complexes are incorporated into conjugated organic systems, offers a pathway to enhance NLO properties. mdpi.com While specific NLO data for dilithium;tetrabromonickel(2-) is not widely reported, the fundamental characteristics of the [NiBr₄]²⁻ anion suggest that it could be a valuable component in the design of novel NLO materials.

    Emerging Research Directions and Future Perspectives for Dilithium;tetrabromonickel 2

    Nanoscale Dilithium;tetrabromonickel(2-) and Low-Dimensional Systems

    There is a notable lack of published research on the synthesis, characterization, and quantum confinement effects of nanoscale Dilithium;tetrabromonickel(2-).

    Synthesis and Characterization of Nanocrystals and Thin Films

    No specific methodologies or detailed characterization data for the synthesis of Dilithium;tetrabromonickel(2-) nanocrystals or the deposition of its thin films were found in the surveyed literature. While general techniques for producing nanocrystals and thin films of various inorganic compounds are well-established, their application to this specific nickelate complex has not been reported.

    Quantum Confinement Effects in Reduced Dimensions

    High-Pressure Studies and Phase Transitions

    The behavior of Dilithium;tetrabromonickel(2-) under high-pressure conditions remains an unexplored area of materials science.

    In-Situ High-Pressure Spectroscopic and Diffraction Analysis

    Consistent with the lack of high-pressure studies, there is no available data from in-situ high-pressure spectroscopic or diffraction analyses of Dilithium;tetrabromonickel(2-). These experimental techniques are crucial for understanding the mechanisms of pressure-induced phase transitions.

    Green Chemistry Principles in Synthesis and Application

    The application of green chemistry principles to the synthesis and use of Dilithium;tetrabromonickel(2-) is not documented in existing research. While the development of environmentally benign synthetic routes is a major focus in modern chemistry, these principles have not yet been specifically applied to this compound in published literature. This includes the use of safer solvents, renewable starting materials, or energy-efficient reaction conditions.

    Development of Sustainable Synthetic Routes

    The traditional synthesis of metal halide complexes often involves the use of volatile organic solvents and significant energy input. Emerging research is focused on developing more sustainable synthetic methodologies that align with the principles of green chemistry.

    Mechanochemical Synthesis: This solid-state approach involves the use of mechanical force (e.g., grinding or milling) to induce chemical reactions, often in the absence of bulk solvents. rsc.orgrsc.orgnih.gov The mechanochemical synthesis of nickel(II) complexes has been demonstrated as a viable and environmentally friendly alternative to solution-based methods. rsc.orgrsc.org This technique could potentially be applied to the synthesis of dilithium;tetrabromonickel(2-), offering advantages such as reduced solvent waste, lower energy consumption, and potentially different product polymorphs with unique properties.

    Microwave-Assisted Synthesis: The use of microwave irradiation as an energy source can dramatically accelerate reaction rates, often leading to higher yields and purities in shorter timeframes compared to conventional heating. nih.gov Microwave-assisted synthesis is recognized as a green chemistry tool and has been successfully employed for the preparation of various nickel(II) complexes. ub.edusdiarticle4.com The application of this technology to the synthesis of dilithium;tetrabromonickel(2-) could offer a more energy-efficient and rapid production method.

    Use of Greener Solvents: When solvent-based synthesis is necessary, the focus is shifting towards the use of more environmentally benign solvents. rsc.org Research into the solubility and stability of dilithium;tetrabromonickel(2-) in green solvents, such as ionic liquids or bio-derived solvents, could open up new avenues for its synthesis and application in more sustainable processes.

    Waste Minimization and Atom Economy in Derived Reactions

    Dilithium;tetrabromonickel(2-) and related nickel complexes are extensively used as catalysts or precatalysts in a variety of organic transformations, most notably in cross-coupling reactions. A key focus of future research is to improve the efficiency of these reactions by minimizing waste and maximizing atom economy.

    Atom Economy in Cross-Coupling Reactions: Atom economy is a measure of how efficiently the atoms from the reactants are incorporated into the desired product. jocpr.com Nickel-catalyzed cross-coupling reactions, such as Suzuki-Miyaura (C-C coupling) and Buchwald-Hartwig (C-N coupling) reactions, are powerful synthetic tools. thieme-connect.dechinesechemsoc.orgmit.edu However, they often generate stoichiometric amounts of salt byproducts. For instance, in a hypothetical Suzuki-Miyaura coupling of an aryl bromide with an organoboron reagent catalyzed by a nickel complex derived from dilithium;tetrabromonickel(2-), the byproducts would include lithium bromide and borate (B1201080) salts. Future research will focus on developing catalytic systems that operate with higher atom economy, for example, through the use of catalytic amounts of activating agents or by designing reaction pathways that generate less waste.

    The following table provides a simplified analysis of atom economy for a generic nickel-catalyzed Suzuki-Miyaura reaction.

    ReactantsDesired ProductByproducts% Atom Economy (Theoretical)
    Aryl-Br + R-B(OH)₂ + 2 Base + [Ni] cat.Aryl-R2 Base-H-Br + B(OH)₃Variable, depends on reactants and base

    This is a simplified representation. The actual atom economy would depend on the specific reactants and the nature of the base used.

    Catalyst Recycling and Recovery: To minimize waste and the environmental impact of using metal catalysts, the development of methods for the efficient recovery and recycling of the nickel catalyst is crucial. This could involve the immobilization of the nickel complex on a solid support, allowing for easy separation from the reaction mixture and reuse in subsequent reactions.

    Interdisciplinary Research at the Interface of Chemistry and Other Sciences

    The future of research involving dilithium;tetrabromonickel(2-) also lies in its integration with other scientific disciplines, leading to the development of novel materials and a deeper understanding of complex chemical processes.

    Integration with Theoretical Material Design Paradigms

    Computational chemistry and materials science are playing an increasingly important role in the rational design of new materials with tailored properties.

    Density Functional Theory (DFT) Studies: DFT calculations are a powerful tool for predicting the electronic and geometric structures of transition metal complexes. universepg.comresearchgate.netaip.org Such studies on dilithium;tetrabromonickel(2-) and its derivatives can provide insights into their stability, reactivity, and spectroscopic properties. universepg.comresearchgate.net This theoretical understanding can guide the design of new nickel bromide-based catalysts with enhanced activity and selectivity. For example, DFT can be used to model reaction intermediates and transition states in catalytic cycles, helping to elucidate reaction mechanisms and identify rate-determining steps. researchgate.net

    Machine Learning in Materials Discovery: The application of machine learning and artificial neural networks (ANNs) is emerging as a new paradigm in materials science. rsc.org These computational tools can be trained on existing experimental and theoretical data to predict the properties of new, hypothetical compounds. By integrating data on nickel bromide complexes into these models, it may be possible to accelerate the discovery of new materials with desirable electronic, magnetic, or catalytic properties.

    Exploration of Bio-Inspired Chemistry with Nickel Bromide Complexes

    Nature provides a rich source of inspiration for the design of novel catalysts. Several enzymes utilize nickel in their active sites to perform challenging chemical transformations. researchgate.netnih.gov

    Mimicking Enzyme Active Sites: Research in bioinorganic chemistry aims to synthesize small molecule complexes that mimic the structure and function of the active sites of metalloenzymes. researchgate.net While the active sites of most nickel-containing enzymes are dominated by sulfur and nitrogen ligation, halide ligands can play a role in modulating the electronic properties and reactivity of synthetic mimics. rsc.org Dilithium;tetrabromonickel(2-) could serve as a starting material for the synthesis of novel bio-inspired nickel complexes where the bromide ligands can be systematically replaced by other donor groups to fine-tune the properties of the metal center.

    Catalysis of Small Molecule Activation: A significant area of bio-inspired catalysis is the activation of small, abundant molecules such as carbon dioxide (CO₂) and hydrogen (H₂). acs.org Nickel complexes have shown promise as catalysts for these transformations. rsc.org The electronic environment of the nickel center is critical for its catalytic activity, and the presence of bromide ligands in precursor complexes can influence the outcome of these reactions. Future research may explore the use of dilithium;tetrabromonickel(2-) in the development of catalysts for CO₂ reduction or other important small molecule activation processes.

    Q & A

    Q. What are the optimal synthetic routes for Dilithium tetrabromonickel(2−), and how can purity be ensured during crystallization?

    • Methodological Answer : Synthesis typically involves reacting stoichiometric amounts of lithium salts with nickel(II) bromide under inert conditions. Solvent choice (e.g., anhydrous THF or DMF) and temperature gradients (slow cooling for crystallization) are critical for purity. Characterization via X-ray diffraction (XRD) is essential to confirm the crystal structure, as seen in analogous dilithium compounds . Experimental protocols should follow guidelines for reproducibility, including detailed descriptions of reaction conditions, purification steps, and spectroscopic data (e.g., UV-Vis for nickel coordination geometry) .

    Q. How can researchers validate the identity of Dilithium tetrabromonickel(2−) using spectroscopic and crystallographic techniques?

    • Methodological Answer : Combine XRD for structural determination (referencing CCDC databases for comparison ) with elemental analysis (EA) and Fourier-transform infrared (FTIR) spectroscopy to confirm ligand bonding. For new compounds, provide full crystallographic data (e.g., unit cell parameters, space group) and compare with literature analogs. Purity can be assessed via high-performance liquid chromatography (HPLC) or melting-point analysis. Ensure compliance with reporting standards for crystallographic data to facilitate peer validation .

    Advanced Research Questions

    Q. How should researchers address discrepancies in the reported magnetic properties of Dilithium tetrabromonickel(2−) across studies?

    • Methodological Answer : Magnetic susceptibility data contradictions may arise from variations in coordination geometry or crystal field splitting. Conduct SQUID magnetometry under controlled temperatures (1.8–300 K) and compare results with computational ligand field theory (LFT) models. Critically evaluate experimental conditions (e.g., sample hydration, oxygen sensitivity) and apply error analysis frameworks to identify systematic vs. random errors . Cross-reference findings with analogous tetrabromonickel complexes to isolate structural vs. electronic contributions .

    Q. What computational methods are suitable for modeling the electronic structure of Dilithium tetrabromonickel(2−), and how can they be validated experimentally?

    • Methodological Answer : Density functional theory (DFT) with hybrid functionals (e.g., B3LYP) and basis sets accounting for relativistic effects (e.g., def2-TZVP for Ni) can predict electronic transitions and spin states. Validate computational results against experimental UV-Vis and electron paramagnetic resonance (EPR) data. For lattice dynamics, pair DFT with inelastic neutron scattering (INS) to probe phonon modes. Ensure transparency by publishing computational parameters (e.g., convergence criteria, pseudopotentials) .

    Q. How can ligand substitution kinetics in Dilithium tetrabromonickel(2−) be systematically studied to resolve contradictions in reported reaction mechanisms?

    • Methodological Answer : Use stopped-flow spectrophotometry to monitor ligand exchange rates under varying temperatures and ionic strengths. Apply Eyring and Marcus theories to derive activation parameters (ΔH‡, ΔS‡). Compare results with isotopic labeling (e.g., ⁸¹Br NMR) to distinguish associative vs. dissociative pathways. Address discrepancies by replicating prior studies under identical conditions and publishing raw kinetic datasets for community review .

    Experimental Design and Reproducibility

    Q. What protocols ensure reproducibility in synthesizing Dilithium tetrabromonickel(2−) across laboratories?

    • Methodological Answer : Adhere to standardized reporting guidelines: document solvent drying methods, inert-atmosphere protocols (e.g., Schlenk line techniques), and calibration of equipment (e.g., thermocouples). Publish detailed supplementary materials, including step-by-step videos or spectra, to minimize ambiguity. Cross-validate results via round-robin testing with independent labs, as recommended for coordination compounds .

    Q. How to design experiments investigating the thermal stability of Dilithium tetrabromonickel(2−) under varying atmospheric conditions?

    • Methodological Answer : Use thermogravimetric analysis (TGA) coupled with mass spectrometry (MS) to track decomposition products (e.g., Br₂ evolution). Compare stability in dry N₂ vs. humid air to assess hydrolysis sensitivity. For kinetic studies, apply isothermal methods and model degradation pathways using Arrhenius plots. Report uncertainty intervals for activation energies to guide material handling protocols .

    Data Analysis and Contradiction Resolution

    Q. What statistical frameworks are recommended for reconciling conflicting crystallographic data on Dilithium tetrabromonickel(2−) polymorphs?

    • Methodological Answer : Perform Rietveld refinement on powder XRD data to quantify phase purity and identify minority polymorphs. Use multivariate analysis (e.g., principal component analysis) to cluster datasets by synthesis conditions. Publish raw diffraction images and refinement logs in open repositories (e.g., CCDC) to enable meta-analyses .

    Q. How can researchers distinguish between intrinsic magnetic behavior and experimental artifacts in Dilithium tetrabromonickel(2−) studies?

    • Methodological Answer : Conduct control experiments with diamagnetic analogs (e.g., Zn²⁺ substitutes) to isolate paramagnetic contributions. Validate magnetometry data via dual-instrument calibration and error propagation analysis. Address artifacts (e.g., sample holder contributions) by subtracting background signals and publishing raw magnetic moment datasets .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.